molecular formula C23H25N3O7 B2439087 methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate CAS No. 956194-31-3

methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate

Cat. No. B2439087
CAS RN: 956194-31-3
M. Wt: 455.467
InChI Key: LDBYUKGNWDJIQH-SFHVURJKSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole derivatives are widely distributed in the natural environment and can be produced by a variety of bacteria .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole ring system is aromatic and planar, while the methoxy and carbamoylamino groups would add steric bulk and could potentially influence the overall conformation of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of substitution on the indole ring, the nature of the ester group, and the overall conformation of the molecule could influence properties such as solubility, melting point, and stability .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is a drug or a biologically active molecule, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended application. If it’s a drug, further studies could focus on improving its potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7/c1-30-19-10-15(21(27)32-3)17(11-20(19)31-2)25-23(29)26-18(22(28)33-4)9-13-12-24-16-8-6-5-7-14(13)16/h5-8,10-12,18,24H,9H2,1-4H3,(H2,25,26,29)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBYUKGNWDJIQH-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[[(2S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]carbamoylamino]-4,5-dimethoxybenzoate

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